molecular formula C20H19ClN2O3 B2973942 3-(2-chlorophenyl)-N-(3-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide CAS No. 329702-38-7

3-(2-chlorophenyl)-N-(3-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No.: B2973942
CAS No.: 329702-38-7
M. Wt: 370.83
InChI Key: JOQBIVGLDKRUSV-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(3-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide is a synthetic organic compound It is characterized by its complex structure, which includes a chlorophenyl group, an isopropoxyphenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(3-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the isoxazole ring.

    Attachment of the Isopropoxyphenyl Group: This can be done through a nucleophilic substitution reaction, where the isopropoxyphenyl group is attached to the nitrogen atom of the isoxazole ring.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(3-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-chlorophenyl)-N-(3-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(3-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide
  • 3-(2-bromophenyl)-N-(3-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide
  • 3-(2-chlorophenyl)-N-(3-ethoxyphenyl)-5-methyl-4-isoxazolecarboxamide

Uniqueness

3-(2-chlorophenyl)-N-(3-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(3-propan-2-yloxyphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-12(2)25-15-8-6-7-14(11-15)22-20(24)18-13(3)26-23-19(18)16-9-4-5-10-17(16)21/h4-12H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQBIVGLDKRUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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